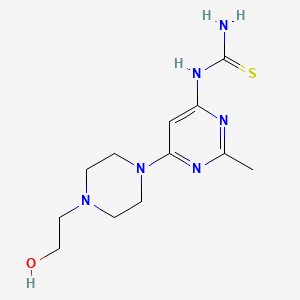![molecular formula C6H3Cl2N3 B12972395 2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
2,6-dichloro-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity and potential for various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine-3-carboxaldehyde with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imidazole ring, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[4,5-c]pyridine derivatives can be formed.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Dihydro derivatives of the imidazole ring.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases. Its structural similarity to purines makes it a valuable candidate for designing enzyme inhibitors and receptor modulators.
Biological Research: The compound is used in studies involving cellular pathways and molecular interactions. It serves as a tool for investigating the mechanisms of action of various biological processes.
Material Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various cellular pathways by acting as an agonist or antagonist, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but with different substitution patterns.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct properties.
Uniqueness
2,6-Dichloro-3H-imidazo[4,5-c]pyridine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities and for use in various industrial applications.
Propiedades
Fórmula molecular |
C6H3Cl2N3 |
|---|---|
Peso molecular |
188.01 g/mol |
Nombre IUPAC |
2,6-dichloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H,10,11) |
Clave InChI |
AIGRVLNGOBWJIF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)NC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)



![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)







![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
